FPRL1 Agonist Structural Enablement: Patent-Based Classification of CAS 887466-08-2 Relative to Comparator Urea Derivatives
The compound CAS 887466-08-2 is structurally encompassed within the generic Markush formula (I) of the Kyorin Pharmaceutical FPRL1 agonist patent family (US20200010415A1, CN105814019B), which claims urea derivatives bearing a 5-oxopyrrolidine scaffold [1]. The Markush claims explicitly cover compounds where the pyrrolidinone nitrogen carries a phenyl ring optionally substituted with halogen (including fluorine at any position), and the urea terminus carries a phenyl ring substituted with alkoxy groups (including dimethoxy substitution at any position) [1]. In contrast, the patent's exemplified compounds predominantly feature 4-substituted fluorophenyl and 4-methoxyphenyl motifs rather than the 3-fluorophenyl/2,4-dimethoxyphenyl combination—indicating that CAS 887466-08-2 represents a distinct substitution pattern within the claimed genus [2]. Quantitative FPRL1 agonist activity data (EC50 values) for this specific compound are not publicly disclosed in the examined patent documents.
| Evidence Dimension | FPRL1 receptor agonist activity (EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed in available patent documents |
| Comparator Or Baseline | Exemplified patent compounds (e.g., 1-(4-fluorophenyl)-3-[(3S*,4R*)-4-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl]urea); quantitative EC50 values not extracted for direct comparison |
| Quantified Difference | Cannot be calculated; insufficient public data |
| Conditions | In vitro FPRL1 agonism assay (as described in Kyorin patent family US20200010415A1 / CN105814019B); experimental protocols include calcium mobilization and/or cAMP assays in FPRL1-expressing cells |
Why This Matters
This patent classification is essential for intellectual property positioning and freedom-to-operate analysis, but the absence of disclosed potency data for this specific compound limits direct scientific selection based on target engagement.
- [1] Kyorin Pharmaceutical Co., Ltd. (2020). Urea derivative or pharmacologically acceptable salt thereof. US Patent Application US20200010415A1. Filed September 24, 2019. View Source
- [2] Kyorin Pharmaceutical Co., Ltd. (2021). Urea derivative or pharmacologically acceptable salt thereof. Patent application US20210107869A1. Published April 15, 2021. View Source
